
4-(Trifluoromethoxy)phenyl isocyanate
Overview
Description
Preparation Methods
Synthetic Route 1: Phenol and Trifluoromethoxy Chloride
Reaction Mechanism and Stoichiometry
The synthesis begins with the acylation of phenol using trifluoromethoxy chloride (CF₃COCl) in dichloromethane or chloroform under alkaline conditions. Sodium hydroxide (NaOH) neutralizes liberated HCl, preventing side reactions:
The intermediate 4-(trifluoromethoxy)phenyl trifluoroacetate undergoes nucleophilic substitution with phenyl isocyanate (PhNCO) in the presence of cyanide reagents (e.g., NaCN), yielding the target compound:
This step requires strict temperature control (0–5°C) to suppress oligomerization .
Optimization Parameters
-
Solvent Selection : Dichloromethane enhances reaction kinetics due to its high polarity, achieving yields >78% .
-
Catalyst Loading : Pyridine (1–2 mol%) accelerates the substitution by scavenging HCl.
-
Safety Protocols : Conducted in a fume hood with PPE; quench excess CF₃COCl with ethanol to prevent hydrolysis hazards .
Synthetic Route 2: Phenol and Trifluoromethoxy Amide
Stepwise Synthesis
An alternative pathway involves trifluoromethane amide (CF₃CONH₂) reacting with phenol under acid catalysis (e.g., H₂SO₄):
The amide intermediate is treated with PhNCO and NaCN, yielding this compound:
This method avoids gaseous HCl but requires higher temperatures (40–50°C), increasing energy input .
Comparative Analysis with Route 1
Parameter | Route 1 | Route 2 |
---|---|---|
Yield | 78–82% | 70–75% |
Reaction Time | 4–6 hours | 6–8 hours |
Byproduct Management | HCl neutralization | Water removal |
Scalability | Limited by phosgene | More industrially viable |
Route 2’s lower yield stems from competing hydrolysis of CF₃CONH₂, necessitating azeotropic drying with molecular sieves .
Industrial-Scale Alternative: Triphosgene-Based Synthesis
Process Intensification
A patented method for 4-chloro-3-(trifluoromethyl)phenyl isocyanate synthesis adapts to the target compound by substituting o-chlorotrifluoromethyl benzene with phenol derivatives . Key steps include:
-
Nitration : Phenol reacts with acetic anhydride and HNO₃ (68%) at 10–15°C to form 4-nitro derivatives.
-
Reduction : FeCl₃·6H₂O and hydrazine hydrate selectively reduce nitro groups to amines, avoiding iron sludge.
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Phosgenation : Triphosgene (C₃Cl₆O₃) converts amines to isocyanates at −5°C in dioxane:
This method achieves 80.6% yield with 99.85% purity, demonstrating scalability .
Physicochemical Properties and Quality Control
Characterization Data
Property | Value |
---|---|
Molecular Formula | C₈H₄F₃NO₂ |
Molecular Weight | 215.12 g/mol |
Exact Mass | 215.019 Da |
Boiling Point | 95–100°C (−0.096 MPa) |
Elemental Analysis | C:47.31%, H:1.99%, F:28.06%, N:6.90%, O:15.75% |
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms purity >99%:
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Substitution: Reacts with alcohols to form carbamates.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the formation of ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Pharmaceutical Development
4-(Trifluoromethoxy)phenyl isocyanate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique chemical properties enhance drug efficacy by enabling the formation of compounds that target specific biological pathways. For instance, it has been utilized in the development of substituted ureas, which have shown promise in treating conditions such as cancer and neurodegenerative disorders by modulating protein synthesis pathways through eIF2α phosphorylation mechanisms .
Agricultural Chemicals
In agriculture, this compound is employed in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethoxy group enhances the biological activity of these chemicals, leading to improved crop protection and yield. Research indicates that compounds derived from this compound can effectively inhibit plant pathogens, thus contributing to sustainable agricultural practices .
Polymer Chemistry
This compound acts as a building block for specialty polymers. These polymers are essential in various industrial applications due to their unique properties such as high thermal stability and chemical resistance. The compound's ability to form urethane linkages makes it valuable in producing coatings and adhesives that require durability under harsh environmental conditions .
Material Science
In material science, this isocyanate contributes to developing advanced materials with specific functionalities. It is particularly useful in creating coatings that offer resistance to corrosion and wear. The incorporation of this compound into material formulations can enhance their performance characteristics significantly .
Research Reagents
As a versatile reagent, this compound is widely used in laboratories for various chemical reactions. It aids researchers in exploring new synthetic pathways and developing novel compounds with potential applications in different fields .
Data Table: Applications Overview
Application Area | Specific Use Cases | Notable Benefits |
---|---|---|
Pharmaceutical Development | Synthesis of substituted ureas | Enhanced drug efficacy; targeting specific pathways |
Agricultural Chemicals | Formulation of herbicides and fungicides | Improved crop protection; sustainable practices |
Polymer Chemistry | Production of specialty polymers | High thermal stability; chemical resistance |
Material Science | Development of advanced coatings | Enhanced durability; resistance to environmental factors |
Research Reagents | Chemical reactions for new compound synthesis | Versatile applications in various research fields |
Case Studies
- Pharmaceutical Case Study : A study explored the synthesis of 1-(4-trifluoromethylphenyl)ureas, which demonstrated significant activity against cancer cell lines through modulation of eIF2α phosphorylation pathways. The results indicated that these compounds could serve as potential therapeutic agents for cancer treatment .
- Agricultural Case Study : Research conducted on the antifungal properties of agrochemicals formulated with this compound showed a marked reduction in fungal growth on treated crops compared to untreated controls, highlighting its effectiveness in crop protection strategies .
- Polymer Chemistry Case Study : The use of this isocyanate in synthesizing polyurethane elastomers resulted in materials exhibiting enhanced mechanical properties and thermal stability, making them suitable for demanding industrial applications .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. This reactivity is exploited in the synthesis of various bioactive compounds and materials .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Isocyanato-4-(trifluoromethoxy)benzene
- CAS Number : 35037-73-1
- Molecular Formula: C₈H₄F₃NO₂
- Molecular Weight : 203.12 g/mol
- Structure : A benzene ring substituted with an isocyanate (-NCO) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 4 .
Physical Properties :
- Appearance : Colorless liquid.
- Density : 1.346 g/cm³.
- Flash Point : 69°C (156.2°F).
- Refractive Index : 1.457–1.46 .
Structural and Electronic Properties
Table 1: Physical and Electronic Properties of Selected Isocyanates
Compound Name | CAS Number | Substituent(s) | Molecular Weight | Density (g/cm³) | Key Electronic Effects |
---|---|---|---|---|---|
4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 | -OCF₃ (para) | 203.12 | 1.346 | Strong electron-withdrawing (-OCF₃) |
Phenyl isocyanate | 103-71-9 | None | 119.12 | 1.094 | Baseline reactivity |
3-(Trifluoromethyl)phenyl isocyanate | 329-14-0 | -CF₃ (meta) | 201.13 | 1.320 | Stronger electron-withdrawing (-CF₃) |
2-(Trifluoromethoxy)phenyl isocyanate | 182500-26-1 | -OCF₃ (ortho) | 203.12 | N/A | Steric hindrance due to ortho position |
4-Fluorophenyl isocyanate | 1195-45-5 | -F (para) | 137.12 | 1.189 | Moderate electron-withdrawing (-F) |
4-(Trifluoromethyl)phenyl isothiocyanate | 1645-65-4 | -SCF₃ (para) | 203.18 | 1.450 | Thiol group increases nucleophilicity |
Key Observations :
- Electron Effects : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than -CF₃ but more than -F, balancing reactivity and stability .
- Steric Effects : Ortho-substituted analogs (e.g., 2-(trifluoromethoxy)phenyl isocyanate) exhibit reduced reactivity due to steric hindrance .
Reactivity with Amines :
- This compound reacts efficiently with primary and secondary amines (e.g., piperidine derivatives) to form ureas under mild conditions (room temperature, CH₂Cl₂) .
- Comparison :
- Phenyl isocyanate : Faster reaction kinetics due to lack of electron-withdrawing groups but lower product stability .
- 4-Fluorophenyl isocyanate : Slower reactivity due to weaker electron-withdrawing effects .
- Isothiocyanates (e.g., 4-(trifluoromethyl)phenyl isothiocyanate): Form thioureas, which are less electrophilic but more hydrolytically stable .
Thermal Stability :
- The -OCF₃ group enhances thermal stability compared to -SCH₃ (e.g., 4-(methylthio)phenyl isocyanate) due to stronger C-O bonds .
Biological Activity
4-(Trifluoromethoxy)phenyl isocyanate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, along with an isocyanate functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The structural formula of this compound can be represented as follows:
This compound's unique trifluoromethoxy group enhances its lipophilicity, influencing its interaction with biological targets. The isocyanate functionality is crucial for the compound's reactivity and biological activity.
Anticancer Properties
Research indicates that compounds containing the trifluoromethoxy group exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 (liver cancer) | 0.62 ± 0.34 | Induces G2/M arrest and apoptosis |
Compound B | HCT116 (colon cancer) | 17.8 | Down-regulates oncogenes like EGFR |
Compound C | A549 (lung cancer) | 12.4 | Inhibits cell migration and proliferation |
Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for further drug development .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been utilized in the synthesis of derivatives that act as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammation. These derivatives have shown effectiveness in reducing inflammatory markers in vitro .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of phenolic compounds with isocyanates under controlled conditions to yield various derivatives. These derivatives can be modified to enhance their biological activity or alter pharmacokinetic properties.
Example Synthesis Method:
- Reactants: 4-(Trifluoromethoxy)aniline and phosgene or an equivalent isocyanate.
- Yield: 58–80% depending on reaction conditions.
- Applications: Used in creating bis-ureas and other biologically active compounds .
Neurotoxic Potential
A study investigated the neurotoxic effects of a derivative containing the trifluoromethoxy group on the acetylcholinesterase (AchE) activity in fish models. The findings indicated elevated malondialdehyde (MDA) levels, suggesting oxidative stress induced by the compound .
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of derivatives based on the trifluoromethoxy structure. Certain compounds displayed moderate activity against Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-(Trifluoromethoxy)phenyl isocyanate in laboratory settings?
- Answer : Due to its reactivity and toxicity, researchers must use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation. The compound should be stored at 0–6°C to prevent decomposition . Safety data sheets (SDS) recommend avoiding skin contact and inhalation, with immediate neutralization of spills using appropriate solvents .
Q. Which analytical methods are most effective for assessing the purity of this compound?
- Answer : Gas chromatography (GC) is routinely used to verify purity (>98.0% as per commercial standards), complemented by HPLC for trace impurity analysis . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can confirm structural integrity, though specific spectral data are not provided in available literature.
Q. How is this compound synthesized, and what are the key reaction conditions?
- Answer : The compound is synthesized via phosgenation of 4-(trifluoromethoxy)aniline, where phosgene reacts with the amine group under controlled conditions (typically in anhydrous solvents like dichloromethane). Reaction optimization focuses on maintaining low temperatures (0–5°C) to minimize side reactions .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Answer : Long-term stability requires refrigeration (0–6°C) in airtight, moisture-free containers. Exposure to humidity or elevated temperatures accelerates hydrolysis, generating urea derivatives .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of phenyl isocyanate in nucleophilic additions?
- Answer : The trifluoromethoxy group enhances electrophilicity at the isocyanate carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies suggest this substituent reduces activation energy by ~15% compared to methoxy analogs, as observed in urea and carbamate syntheses .
Q. What role does this compound play in synthesizing urea derivatives with adamantane moieties?
- Answer : It reacts with adamantane-containing amines to form 1,3-disubstituted ureas, which exhibit enhanced thermal stability. Experimental protocols involve dropwise addition of the isocyanate to amine solutions in dry diethyl ether, followed by stirring at room temperature for 12 hours .
Q. How can side reactions be mitigated when using this compound in multi-step syntheses (e.g., agrochemical intermediates)?
- Answer : Side reactions (e.g., oligomerization) are minimized by using dry solvents, inert atmospheres (N₂/Ar), and controlled stoichiometry. For example, in the synthesis of indoxacarb, a two-step process isolates the intermediate amide before isocyanate addition to avoid competing pathways .
Q. What strategies improve regioselectivity in reactions involving this compound and unsymmetrical nucleophiles?
- Answer : Steric and electronic effects are balanced by selecting polar aprotic solvents (e.g., DMF) and catalysts like triethylamine. Computational modeling (DFT) predicts preferential attack at the isocyanate carbon, validated by NMR monitoring of reaction progress .
Q. How is this compound utilized in the development of bioactive molecules (e.g., insecticides)?
- Answer : It serves as a key intermediate in synthesizing metaflumizone, a sodium channel blocker insecticide. The isocyanate reacts with o-chlorobenzoyl chloride derivatives to form carbamate linkages, with reaction yields >80% under optimized conditions .
Q. What are the challenges in scaling up reactions involving this compound while maintaining safety and efficiency?
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKFIGMLPDYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067883 | |
Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35037-73-1 | |
Record name | 4-(Trifluoromethoxy)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35037-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035037731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethoxy)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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